molecular formula C19H36O3 B149806 methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate CAS No. 2566-91-8

methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate

Cat. No.: B149806
CAS No.: 2566-91-8
M. Wt: 312.5 g/mol
InChI Key: CAMHHLOGFDZBBG-ZWKOTPCHSA-N
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Preparation Methods

The synthesis of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate typically involves the epoxidation of an unsaturated precursor. One common method is the reaction of an unsaturated fatty acid methyl ester with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction proceeds as follows:

    Starting Material: Unsaturated fatty acid methyl ester.

    Reagent: m-Chloroperbenzoic acid (m-CPBA).

    Reaction Conditions: The reaction is carried out in an inert solvent, such as dichloromethane, at a low temperature to prevent side reactions.

    Product: this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .

Comparison with Similar Compounds

Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the length of its aliphatic chain, which influence its reactivity and applications .

Properties

IUPAC Name

methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHHLOGFDZBBG-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948544
Record name Methyl 8-(3-octyloxiran-2-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-91-8
Record name Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 8-(3-octyloxiran-2-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl oleate (1) (5.0 g; 0.017 mol) (89%) (ITERG) and meta-chloroperbenzoic acid (mCPBA) (4.3 g; 0.025 mol) (Aldrich) were dissolved in dichloromethane (J. T. Baker) (100 mL) and the reaction mixture was mixed under agitation at ambient temperature for 5 hours. The reaction mixture was then filtered and the collected solution was washed with saturated aqueous sodium bicarbonate (3×50 mL) (Aldrich) then with water (3×50 mL). The organic layer was separated and dried over anhydrous sodium sulfate. Finally, the solvent was removed by evaporation under rotation to obtain the intermediate compound 2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate
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methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate
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methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate
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methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate
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